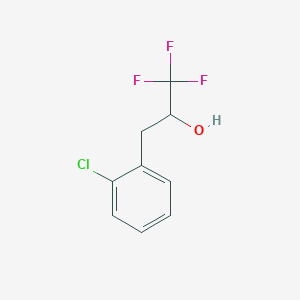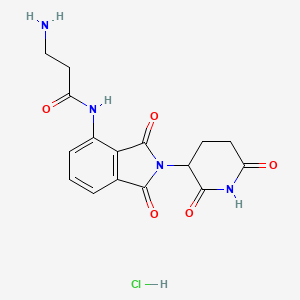
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is a derivative of pomalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound is known for its potent anti-inflammatory and anti-cancer properties, making it a significant subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropanoyl) Pomalidomide Hydrochloride typically involves a multi-step process. One common method starts with the treatment of Boc-L-glutamine with N-hydroxysuccinimide and N,N’-Diisopropylcarbodiimide in DMF, followed by further reactions to introduce the pomalidomide moiety . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of pomalidomide derivatives. This method offers advantages such as improved safety, reproducibility, and efficiency. The continuous flow approach involves a series of reactions carried out in a controlled flow system, allowing for the production of large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions vary depending on the specific substitution but often involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to treat various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through immunomodulation and anti-cancer activities. It inhibits the proliferation of tumor cells and induces apoptosis by targeting specific molecular pathways. Key targets include tumor necrosis factor-alpha (TNF-α) and various cytokines involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Lenalidomide: Another derivative with similar immunomodulatory and anti-cancer activities.
Uniqueness
N-(3-Aminopropanoyl) Pomalidomide Hydrochloride is unique due to its enhanced potency and reduced side effects compared to its analogs. It is more effective in inhibiting TNF-α and other inflammatory mediators, making it a valuable compound in both research and clinical settings .
Propiedades
Fórmula molecular |
C16H17ClN4O5 |
|---|---|
Peso molecular |
380.78 g/mol |
Nombre IUPAC |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C16H16N4O5.ClH/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23;/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23);1H |
Clave InChI |
GAQBMMYIERWKNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
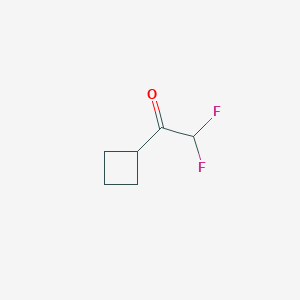
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
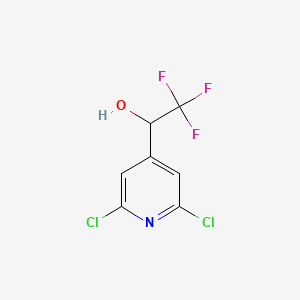
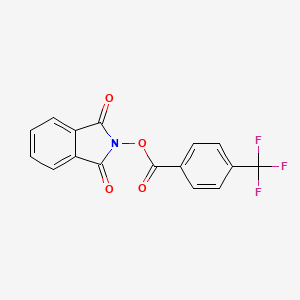
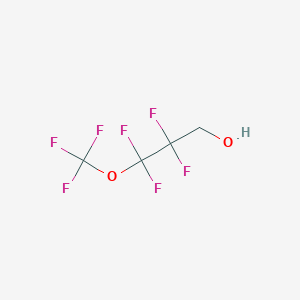
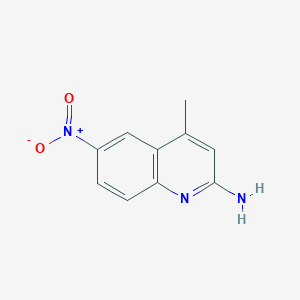
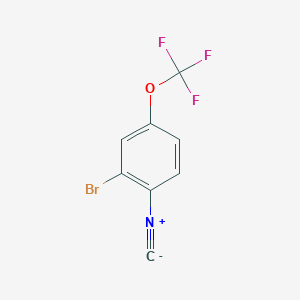
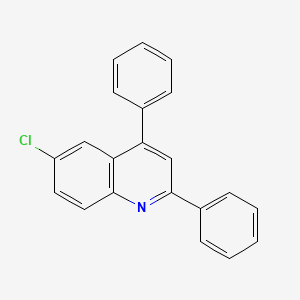


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
